(-)-Perillyl alcohol (-)-Perillyl alcohol Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)
Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component.
Perilla alcohol, also known as isocarveol or perillol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Perilla alcohol has been found in human prostate and pancreas tissues, and has also been primarily detected in blood. Within the cell, perilla alcohol is primarily located in the cytoplasm. Perilla alcohol exists in all eukaryotes, ranging from yeast to humans. Perilla alcohol is a fatty, green, and linalool tasting compound that can be found in a number of food items such as caraway, spearmint, german camomile, and winter savory. This makes perilla alcohol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 536-59-4
VCID: VC0192071
InChI: InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
SMILES: CC(=C)C1CCC(=CC1)CO
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(-)-Perillyl alcohol

CAS No.: 536-59-4

Natural Products

VCID: VC0192071

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

(-)-Perillyl alcohol - 536-59-4

CAS No. 536-59-4
Product Name (-)-Perillyl alcohol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (4-prop-1-en-2-ylcyclohexen-1-yl)methanol
Standard InChI InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
Standard InChIKey NDTYTMIUWGWIMO-UHFFFAOYSA-N
SMILES CC(=C)C1CCC(=CC1)CO
Canonical SMILES CC(=C)C1CCC(=CC1)CO
Boiling Point 244.0 °C
Density 0.956-0.963
Melting Point 244°C
Physical Description Solid
Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol
Description Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)
Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component.
Perilla alcohol, also known as isocarveol or perillol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Perilla alcohol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Perilla alcohol has been found in human prostate and pancreas tissues, and has also been primarily detected in blood. Within the cell, perilla alcohol is primarily located in the cytoplasm. Perilla alcohol exists in all eukaryotes, ranging from yeast to humans. Perilla alcohol is a fatty, green, and linalool tasting compound that can be found in a number of food items such as caraway, spearmint, german camomile, and winter savory. This makes perilla alcohol a potential biomarker for the consumption of these food products.
Solubility Slightly soluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)
Synonyms (-)-p-mentha-1,8-dien-7-ol
(S)-perillyl alcohol
1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-
4-isopropenyl-cyclohex-1-ene-1-methanol
cyclohex-1-ene-1-methanol, 4(1-methylethenyl)
dihydrocuminyl alcohol
NSC 641066
p-mentha-1,8-dien-7-ol
perilla alcohol
perilla alcohol, (R)-isomer
perilla alcohol, (S)-isomer
perillyl alcohol
PubChem Compound 10819
Last Modified Nov 11 2021
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